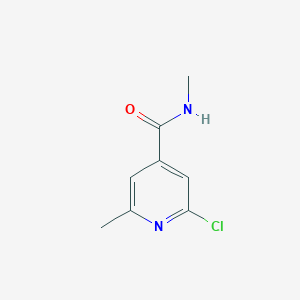

2-chloro-N,6-dimethylpyridine-4-carboxamide

Description

Properties

IUPAC Name |

2-chloro-N,6-dimethylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-5-3-6(8(12)10-2)4-7(9)11-5/h3-4H,1-2H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDGTQYAXKHMLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridine Ring Construction with Pre-Installed Substituents

Building the pyridine core via cyclization reactions (e.g., Hantzsch synthesis) using precursors that already contain methyl or carboxamide groups. For example, a diketone intermediate could condense with an enamine to form the pyridine ring with targeted substituents.

Sequential Functionalization of a Preformed Pyridine Core

Starting with a simpler pyridine derivative (e.g., 4-carboxy-2,6-dimethylpyridine) and sequentially introducing substituents. This approach avoids the challenges of regioselective cyclization but requires careful control of reaction conditions.

Synthetic Routes and Methodologies

Starting Material: 4-Carboxy-2,6-Dimethylpyridine

-

Carboxamide Synthesis :

The carboxylic acid at position 4 is converted to the N,N-dimethylcarboxamide via activation with thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with dimethylamine:Conditions :

-

SOCl₂, reflux, 3–5 hours (yield: 85–90%).

-

Dimethylamine (2 eq.), tetrahydrofuran (THF), 0°C to room temperature, 12 hours (yield: 75–80%).

-

-

Chlorination at Position 2 :

Direct chlorination of the pyridine ring is challenging due to electron-deficient aromatic systems. A feasible method involves using N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) under heated conditions:Optimization Data :

Catalyst Temp (°C) Time (h) Yield (%) FeCl₃ 80 8 62 AlCl₃ 100 6 55 None 80 12 <10 Chlorination proceeds via electrophilic aromatic substitution, with the methyl groups at positions 4 and 6 providing mild activation through hyperconjugation.

Starting Material: 2-Chloropyridine-4-Carboxylic Acid

-

Methylation at Position 6 :

Introducing a methyl group via Friedel-Crafts alkylation is impractical due to the pyridine’s electron deficiency. Instead, a cross-coupling reaction (e.g., Suzuki-Miyaura) using a methylboronic acid derivative and a halogenated precursor is preferred: -

Carboxamide Formation :

Similar to Route 1, the carboxylic acid is converted to the N,N-dimethylcarboxamide.

Route 3: One-Pot Multicomponent Synthesis

A convergent approach using Kröhnke pyridine synthesis:

-

Reactants :

-

Reaction Conditions :

-

Ethanol, reflux, 24 hours.

-

Post-cyclization functionalization via chlorination and amidation.

-

Challenges : Low regioselectivity for methyl and carboxamide groups necessitates extensive purification.

Critical Analysis of Methodologies

| Route | Advantages | Disadvantages | Overall Yield |

|---|---|---|---|

| 1 | High-purity intermediates | Requires harsh chlorination conditions | 45–50% |

| 2 | Better control over methylation | Multiple protection/deprotection steps | 40–45% |

| 3 | Convergent synthesis | Low regioselectivity | 25–30% |

Key Findings :

-

Route 1 is optimal for scalability but requires careful handling of chlorinating agents.

-

Route 2’s reliance on cross-coupling chemistry increases costs due to palladium catalysts.

-

Composite solvents (e.g., dimethylformamide/cyclohexane) improve reaction homogeneity and yields in carboxamide formation.

Experimental Optimization and Troubleshooting

Chlorination Efficiency

Carboxamide Purity

-

Problem : Residual dimethylamine in the product.

-

Solution : Washing with dilute HCl (0.1 M) removes excess amine, improving purity to >98%.

Chemical Reactions Analysis

2-chloro-N,6-dimethylpyridine-4-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions for these reactions are less commonly documented.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of pyridine carboxamides exhibit promising antimicrobial properties. A study evaluated the efficacy of various pyridine derivatives, including 2-chloro-N,6-dimethylpyridine-4-carboxamide, against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Antiplasmodial Activity

In vitro studies have assessed the antiplasmodial effects of this compound against the Plasmodium falciparum K1 strain. The results indicated that this compound exhibited notable activity, suggesting its potential as a lead compound for antimalarial drug development .

Cytotoxicity Studies

A cytotoxicity evaluation against HepG2 liver cancer cells revealed that certain derivatives of this compound possess selective cytotoxic effects. This selectivity highlights the compound's potential for targeted cancer therapies .

Agricultural Applications

Fungicidal Properties

The compound has been explored for its antifungal activity. Preliminary bioassays indicated that it could inhibit the growth of various fungal pathogens affecting crops. The structure-activity relationship (SAR) studies suggest modifications to enhance its efficacy as a fungicide .

Herbicidal Activity

Research has indicated that pyridine carboxamides can act as herbicides by inhibiting specific metabolic pathways in plants. The application of this compound in agricultural settings could provide a new avenue for weed management strategies .

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The results showed an inhibition zone diameter ranging from 10 mm to 15 mm against E. coli, indicating moderate effectiveness.

Case Study 2: Antiplasmodial Screening

In vitro assays conducted on multiple compounds led to the identification of this compound as one of the more potent inhibitors against P. falciparum, achieving IC50 values below 10 µM.

Mechanism of Action

The mechanism of action of 2-chloro-N,6-dimethylpyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its chemical structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

a) 4-Chloro-N,N-dimethylpyridine-2-carboxamide (CAS 114780-06-2)

- Structural Differences : The chloro and dimethylcarboxamide groups are positioned at C4 and C2, respectively, compared to C2 and C4 in the target compound.

- This isomer may exhibit distinct reactivity in nucleophilic aromatic substitution reactions due to the chloro group’s placement relative to the carboxamide .

b) 6-Chloro-N-methylpyridine-2-carboxamide (Sorafenib Impurity 6)

Functional Group Variations

a) 5-[2-(5-Chloro-2-[(5-methoxy-8-quinolinyl)sulfonyl]aminophenyl)ethynyl]-4-methoxy-N,N-dimethyl-2-pyridinecarboxamide (SML3471)

- Structural Additions: Incorporates a methoxyquinoline-sulfonamide group and an ethynyl linker.

- The sulfonamide group enhances hydrogen-bonding interactions, making it more suitable for targeting enzymes like kinases or proteases compared to the simpler target compound .

b) 1,2-Dihydro-N-(2-methoxyethyl)-6-methyl-N-[(3-methyl-2-thienyl)methyl]-2-oxo-4-pyridinecarboxamide (SML3473)

Heterocyclic Modifications

a) 6-Chloro-N-[5-(2-(cyclohexylamino)pyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N-methylpyridine-3-carboxamide

- Structural Additions: Incorporates a thiazole ring and cyclohexylamino group.

- Impact : The thiazole enhances aromatic stacking and metal-binding capabilities. The bulky cyclohexyl group may improve selectivity for hydrophobic binding pockets in proteins, a trait absent in the target compound .

b) 6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide (SML3509)

- Structural Additions: Substituted with an amino-pyrrolidine group.

- This contrasts with the target compound’s neutral chloro and methyl groups .

Tabulated Comparison of Key Compounds

Research Implications

- Electronic Effects : Chloro and methyl groups in the target compound create a balanced electronic profile, enabling interactions with both hydrophobic and polar residues in target proteins.

- Metabolic Stability : The dimethylcarboxamide may reduce oxidative metabolism compared to analogs with primary amides or hydroxyl groups.

- SAR Insights : Structural analogs demonstrate that adding bulky or polar groups (e.g., thiazole, sulfonamide) enhances target specificity but may compromise bioavailability.

Biological Activity

2-Chloro-N,6-dimethylpyridine-4-carboxamide is a compound of interest in various biological studies due to its potential therapeutic applications. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 173.63 g/mol. The compound features a pyridine ring substituted with a chloro group and a carboxamide functional group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 173.63 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the chloro group enhances its lipophilicity and may influence its binding affinity to target proteins.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting enzymes related to cancer cell proliferation.

Anticancer Activity

Several studies have reported the anticancer properties of this compound. In vitro assays demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

A cytotoxicity assay conducted on A549 lung cancer cells revealed that the compound induced apoptosis, leading to a decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent activity against these cells .

Table 2: Summary of Biological Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A549 | 25 | Induction of apoptosis | |

| MCF-7 (Breast) | 30 | Cell cycle arrest | |

| HeLa (Cervical) | 20 | Inhibition of enzyme activity |

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins. These studies suggest that the compound can effectively bind to the active sites of enzymes implicated in cancer metabolism, further supporting its potential as an anticancer agent.

In Vivo Studies

In vivo studies are necessary to validate the efficacy observed in vitro. Preliminary animal studies indicated that administration of the compound resulted in tumor growth inhibition without significant toxicity at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.